molecular formula C15H10F3N3O B5567703 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B5567703
M. Wt: 305.25 g/mol
InChI Key: GLILFLFOLJNYAC-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. In

Scientific Research Applications

Molecular Structure and Coordination Chemistry

The molecule shows notable intermolecular π-π interactions and forms one-dimensional chains via these interactions. In a specific structure, the Zn(II) centers are coordinated by two Cl atoms and two N atoms from two ligands, forming one-dimensional P (+) and M (-) helical chains. These chains stack together through interchain π-π and C-H···π interactions, illustrating the molecule's potential in forming complex molecular architectures (Hou et al., 2013). Another study highlights the coordination chemistry of oxadiazole-bridged ligands with copper salts, presenting the formation of molecular complexes and supramolecules, further indicating its potential in designing novel molecular structures (Wu et al., 2013).

Anticancer Properties

Substituted 1,3,4-oxadiazoles and their derivatives have garnered considerable attention due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. A study focusing on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines reports their evaluation on MCF-7 breast cancer cell lines, displaying moderate cytotoxicity and indicating the compound's potential in cancer therapy (Redda & Gangapuram, 2007).

Photophysical Properties

The molecule's derivatives have been studied for their photophysical properties. For instance, a study on AgI, CuI, and CdII coordination polymers based on the new asymmetrical ligand 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole explores their syntheses, characterization, and emission properties, indicating the potential use of these compounds in optoelectronic applications (Jin et al., 2019).

Organic Light-Emitting Diodes (OLEDs)

The molecule has applications in the field of OLEDs as well. A study presents m-terphenyl oxadiazole derivatives as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. The use of these materials in devices resulted in reduced driving voltages, very high efficiency, and negligible roll-off, showcasing the molecule's utility in enhancing OLED performance (Shih et al., 2015).

properties

IUPAC Name

2-(2-methyl-4-phenylpyridin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O/c1-9-12(13-20-21-14(22-13)15(16,17)18)11(7-8-19-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLILFLFOLJNYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NN=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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